

A Comparative Guide to UV-Excitable and Visible Light-Excitable Sodium Indicators

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For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular sodium concentration ([Na+]i) is crucial for understanding a wide range of physiological and pathophysiological processes, including neuronal excitability, cardiac function, and cellular homeostasis.[1] Fluorescent indicators are indispensable tools for real-time monitoring of [Na+]i dynamics in living cells. These indicators are broadly categorized based on their excitation wavelengths: UV-excitable and visible light-excitable. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal indicator for their specific application.

Performance Comparison of Sodium Indicators

The choice between UV-excitable and visible light-excitable sodium indicators depends on several key performance parameters. UV-excitable indicators, such as SBFI, have been the traditional choice and offer the significant advantage of ratiometric measurement.[1][2] Visible light-excitable indicators, including CoroNa Green, Sodium Green, and the newer ING series, have been developed to mitigate the potential for phototoxicity associated with UV excitation and often exhibit a larger dynamic range.[3]



Indicator	Excitatio n (nm)	Emission (nm)	Dissociati on Constant (Kd) for Na+ (mM)	Selectivit y (Na+ over K+)	Quantum Yield	Ratiometr ic
UV- Excitable						
SBFI	340/380	505[1][2]	11.3 - 20.7 (in 135 mM K+)[3][4][5]	~18-fold[2] [3]	0.08[3][4]	Yes[1][2]
Visible Light- Excitable						
CoroNa Green	492[4][6]	516[4][6]	~80[6]	~4-fold[5]	Not widely reported	No[7]
Sodium Green	488[4]	516	21 (in 135 mM K+)[3] [4]	~41-fold[3] [4]	0.2[3][4]	No[3]
ING-2	525[8][9] [10][11][12]	545[8][9] [10][11][12]	20[8][9][10] [11][12]	~20-fold[8] [9]	Not widely reported	No

Signaling Pathway and Experimental Workflow

The fundamental principle behind these fluorescent indicators is a conformational change upon binding to sodium ions, which in turn alters their fluorescent properties.



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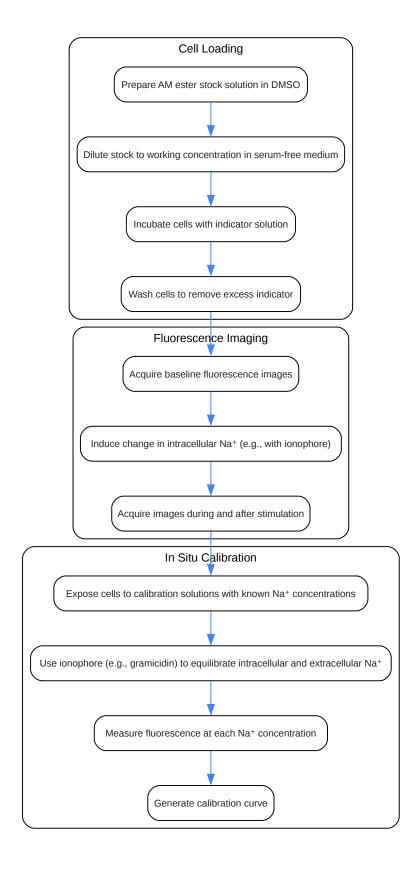




Caption: Sodium ion binding to a fluorescent indicator.

A typical experimental workflow for comparing the performance of these indicators involves cell loading, imaging, and calibration.





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Caption: Experimental workflow for comparing sodium indicators.



Experimental ProtocolsCell Loading with AM Esters

The acetoxymethyl (AM) ester forms of these indicators are membrane-permeant and are loaded into cells via incubation.

- Stock Solution Preparation: Prepare a 1-10 mM stock solution of the indicator's AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).[13]
- Working Solution Preparation: On the day of the experiment, dilute the stock solution to a
 final working concentration of 1-10 μM in a serum-free medium or an appropriate
 physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration
 should be determined empirically for the specific cell type and experimental conditions. For
 some indicators, the addition of a non-ionic surfactant like Pluronic F-127 (at a final
 concentration of 0.02%) can aid in solubilization and improve loading efficiency.
- Cell Incubation: Replace the cell culture medium with the indicator working solution and incubate the cells at 37°C for a duration ranging from 30 minutes to a few hours. Incubation times vary between indicators and cell types. For example, CoroNa Green may require around 1 hour, while SBFI might need a longer incubation of up to 5 hours.[5]
- Washing: After incubation, wash the cells twice with the physiological buffer to remove any
 extracellular indicator.
- De-esterification: Incubate the cells for an additional 15-60 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.[14]
- Probenecid (Optional): To prevent the extrusion of the de-esterified indicator by organic anion transporters, which can be active in some cell lines, probenecid (1 mM) can be included in the incubation and final imaging buffer.[15]

In Situ Calibration of Intracellular Sodium

To quantify [Na+]i from the fluorescence signal, an in situ calibration is essential. This is typically achieved by using an ionophore to equilibrate the intracellular and extracellular Na+ concentrations.



- Calibration Solutions: Prepare a set of calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, and 150 mM). To maintain a constant ionic strength, the decrease in Na⁺ is typically compensated by an increase in K⁺, such that the sum of [Na⁺] and [K⁺] remains constant (e.g., 150 mM). These solutions should also contain a buffer (e.g., HEPES) to maintain a physiological pH.[5]
- lonophore Treatment: To the loaded cells, add a calibration solution containing a Na⁺ ionophore, such as gramicidin (e.g., 10 μM), and a protonophore like CCCP (e.g., 5 μM) to collapse the Na⁺ gradient across the cell membrane.[16][17] Some protocols may also include an inhibitor of the Na⁺/K⁺-ATPase, such as ouabain or strophanthidin, and a Ca²⁺ chelator like EGTA.[5][15]
- Fluorescence Measurement: After a short incubation period (e.g., 5-30 minutes) to allow for equilibration, measure the fluorescence intensity of the cells at each Na⁺ concentration.[1] [16]
- Calibration Curve: Plot the fluorescence intensity (or ratio for ratiometric indicators) against the corresponding Na⁺ concentration. The resulting data can be fitted to the Hill equation to determine the dissociation constant (Kd) of the indicator in the intracellular environment.[16]

Advantages and Disadvantages UV-Excitable Indicators (e.g., SBFI)

Advantages:

- Ratiometric Measurement: SBFI allows for ratiometric imaging by exciting at two different
 wavelengths (340 nm and 380 nm) and measuring the ratio of the emitted fluorescence.[2]
 This method is less susceptible to artifacts arising from variations in indicator concentration,
 cell thickness, and photobleaching, thus providing more quantitative and reliable
 measurements of [Na+]i.[2]
- Well-Established: SBFI is a well-characterized and widely used indicator with a large body of literature supporting its application.

Disadvantages:



- Phototoxicity and Photobleaching: Excitation with UV light can be phototoxic to cells, potentially altering their physiology and leading to cell death with prolonged exposure.[3] UV light also tends to cause more rapid photobleaching of the indicator compared to visible light.
- Lower Brightness: SBFI has a relatively low quantum yield, resulting in lower fluorescence intensity compared to some visible light-excitable indicators.[1][3][4]
- Specialized Equipment: Requires a light source and optics capable of delivering and detecting UV wavelengths, which may not be available on all fluorescence microscopes.

Visible Light-Excitable Indicators (e.g., CoroNa Green, Sodium Green, ING-2)

Advantages:

- Reduced Phototoxicity: Excitation with visible light is less damaging to cells, allowing for longer-term imaging experiments with minimal impact on cell viability.[3]
- Higher Brightness: Some visible light-excitable indicators, such as Sodium Green, have a significantly higher quantum yield than SBFI, resulting in brighter signals.[3][4]
- Compatibility with Standard Equipment: These indicators can be used with standard fluorescence microscopes equipped with common laser lines (e.g., 488 nm) and filter sets (e.g., for FITC or GFP).[6][10]
- Larger Dynamic Range: Some of the newer indicators, like ING-2, are reported to have a large dynamic range, providing a more robust response to changes in [Na+]i.[10][11][12]

Disadvantages:

- Non-Ratiometric: Most visible light-excitable sodium indicators are non-ratiometric, meaning
 that changes in fluorescence intensity are directly proportional to the change in [Na+]i.[7]
 This makes them more susceptible to artifacts from variations in indicator loading, cell
 volume, and photobleaching.
- Potential for Dye Leakage and Compartmentalization: Some of these indicators have been reported to leak from the cells over time or to compartmentalize into intracellular organelles,



which can complicate the interpretation of the fluorescence signal.[18]

Conclusion

The selection of a fluorescent sodium indicator is a critical step in experimental design. For highly quantitative and robust measurements of [Na+]i where potential phototoxicity is less of a concern for the experimental timeframe, the ratiometric UV-excitable indicator SBFI remains a strong choice. However, for long-term imaging studies, for experiments with cells that are sensitive to UV light, or when using standard fluorescence microscopy setups, the brighter and less phototoxic visible light-excitable indicators offer a significant advantage. Among the visible light options, newer indicators like ING-2 show promise with their high sensitivity and large dynamic range. Researchers should carefully consider the specific requirements of their experiments, including the cell type, the expected magnitude and duration of [Na+]i changes, and the available instrumentation, to make an informed decision.

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